Methyl-clostediol

aromatase inhibition estrogen suppression prohormone design

Methyl-clostediol (CAS 35937-40-7), also designated chloromethylandrostenediol (CMA) or Promagnon‑25, is a synthetic, orally active 17α‑alkylated anabolic‑androgenic steroid (AAS) and putative prohormone of methylclostebol. The compound belongs to the androst‑4‑ene‑3β,17β‑diol structural class, characterized by a 4‑chloro substituent that prevents aromatization and a 17α‑methyl group that confers oral bioavailability.

Molecular Formula C20H31ClO2
Molecular Weight 338.9 g/mol
CAS No. 35937-40-7
Cat. No. B593879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-clostediol
CAS35937-40-7
Synonyms(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol
Molecular FormulaC20H31ClO2
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESCC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O
InChIInChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1
InChIKeyFWWFNYYTZPIJFZ-KYPBWNNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-clostediol (CAS 35937-40-7): Product Identity and Baseline for Scientific Procurements


Methyl-clostediol (CAS 35937-40-7), also designated chloromethylandrostenediol (CMA) or Promagnon‑25, is a synthetic, orally active 17α‑alkylated anabolic‑androgenic steroid (AAS) and putative prohormone of methylclostebol [1]. The compound belongs to the androst‑4‑ene‑3β,17β‑diol structural class, characterized by a 4‑chloro substituent that prevents aromatization and a 17α‑methyl group that confers oral bioavailability [1]. It was first encountered in 2005 as a dietary‑supplement ingredient and is currently regulated as a Schedule III controlled substance in the United States .

Methyl‑clostediol Procurement: Why In‑Class Prohormones Cannot Be Substituted Without Risk of Phenotypic Divergence


Methyl‑clostediol’s unique combination of a 4‑chloro‑Δ⁴‑3β,17β‑diol core and 17α‑methyl substitution creates a metabolic and pharmacological profile that is not interchangeable with other commercially available prohormones such as Halodrol (4‑chlorodehydromethyltestosterone), 4‑androstenediol, or methyl‑1‑testosterone [1]. Unlike Halodrol, methyl‑clostediol lacks the C1‑2 double bond, which significantly alters its substrate specificity for 3β‑hydroxysteroid dehydrogenase (3β‑HSD) and 5α‑reductase, leading to distinct conversion kinetics to the active 3‑keto form methylclostebol [1][2]. Furthermore, the 4‑chloro group renders the compound resistant to aromatase, eliminating estrogen‑related side effects that plague non‑chlorinated analogs [1]. These structural features directly impact the downstream anabolic‑androgenic balance, metabolic clearance rate, and detectable metabolite profile in doping control or forensic contexts, making generic substitution scientifically unreliable [2].

Methyl‑clostediol Quantitative Differentiation: Comparator‑Based Evidence for Guided Procurement Decisions


Poor Aromatase Substrate Capacity: Structural Elimination of Estrogen‑Related Side Effects Versus Non‑Chlorinated Prohormones

Methyl‑clostediol carries a chlorine atom at the C4 position that sterically and electronically prevents binding to the aromatase (CYP19A1) enzyme, a feature confirmed by the CymitQuimica product description that explicitly states Promagnon 25 is a poor substrate for the aromatase cytochrome P‑450 enzyme . In contrast, non‑4‑chlorinated prohormones such as 4‑androstenediol and methyltestosterone are readily aromatized to estradiol or methylestradiol, leading to estrogen‑mediated side effects (gynecomastia, water retention, negative feedback on the hypothalamic‑pituitary‑gonadal axis) at comparable anabolic doses [1]. This qualitative binary difference—complete avoidance of aromatization—provides a clear selection criterion for research models requiring an anabolic stimulus without estrogenic confounding [1].

aromatase inhibition estrogen suppression prohormone design

5α‑Reductase Resistance: Attenuated Androgenic Potentiation Compared with Testosterone and Methyltestosterone

Methyl‑clostediol is described as a poor substrate for 5α‑reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT) in peripheral tissues [1]. While quantitative Km or Vmax data are absent from the peer‑reviewed literature, this class‑level property directly contrasts methyl‑clostediol with testosterone (which is rapidly 5α‑reduced) and methyltestosterone (which is a substrate for 5α‑reductase), predicting a reduced androgenic side‑effect burden at comparable anabolic doses [1]. The CymitQuimica datasheet explicitly corroborates this poor substrate behavior for the 4‑chloro‑Δ⁴‑3β,17β‑diol scaffold .

5α‑reductase androgenic activity prohormone metabolism

Solubility Characteristics Relevant to In‑Vitro and In‑Vivo Formulation Selection

Cayman Chemical reports the solubility profile of methyl‑clostediol analytical reference standard (≥98% purity) as: DMF 1 mg/mL, DMSO 1 mg/mL, Ethanol 5 mg/mL, and Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL . This solubility fingerprint enables direct comparison with other AAS reference standards for in‑vitro experimental design. For context, the ethanol solubility of 5 mg/mL is notably higher than many non‑methylated androgens (e.g., testosterone, approximately 2 mg/mL in ethanol), likely due to the 17α‑methyl group enhancing lipophilicity (computed XLogP3 = 3.8 [1]) relative to testosterone (XLogP3 ≈ 3.3). The limited aqueous‑compatible solubility (0.3 mg/mL in 1:2 ethanol:PBS) must be considered when designing cell‑based assays requiring aqueous media.

solubility formulation bioavailability

Incomplete Prohormone Conversion: Pharmacological Activity Attributed to the Parent Diol, Not Solely the 3‑Keto Metabolite

Methyl‑clostediol is a prohormone that requires 3β‑HSD‑mediated oxidation to its active 3‑keto form, methylclostebol. However, multiple sources indicate that the conversion is likely far from complete, and a substantial portion of the pharmacological activity may be attributable to the unchanged 3β,17β‑diol form [1][2]. This contrasts with prohormones such as dehydroepiandrosterone (DHEA) or androstenedione, which undergo more efficient conversion to testosterone. In the uPA+/+-SCID chimeric mouse model (humanized liver), the metabolism of promagnon was studied alongside methylclostebol and methasterone, revealing distinct metabolite profiles including 3‑keto reduced metabolites and numerous hydroxylated species [3]. While the study did not quantify absolute conversion efficiency, the detection of multiple unreduced parent‑derived metabolites supports the incomplete‑conversion hypothesis [3].

prohormone metabolism 3β‑HSD pharmacokinetics

Regulatory Schedule III Classification: A Procurement‑Relevant Differentiator from Uncontrolled Prohormones

Methyl‑clostediol (CAS 35937-40-7) is classified as a Schedule III controlled substance under the United States Controlled Substances Act [1]. This regulatory status imposes specific record‑keeping, storage, and licensing requirements that differ from unscheduled prohormones such as androstenedione or dehydroepiandrosterone (DHEA). The DEA Schedule III designation also affects international shipping, import/export permits, and institutional review board (IRB) protocols for research involving controlled substances. When selecting a reference standard or research compound, this regulatory burden must be factored into procurement planning and budget allocation.

controlled substance DEA scheduling research compliance

Optimal Use Cases for Methyl‑clostediol in Forensic, Pharmacological, and Metabolism Research


Doping Control Metabolite Identification and Reference Standard Preparation

Methyl‑clostediol serves as a critical reference standard for anti‑doping laboratories developing gas chromatography‑mass spectrometry (GC‑MS) or liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods to detect its characteristic metabolites—including 3‑keto reduced and hydroxylated species—in urine specimens. The compound’s incomplete prohormone conversion and generation of multiple phase‑I metabolites, documented in the chimeric mouse model study [2], make it an essential inclusion in comprehensive doping screening panels. Additionally, its distinct solubility profile (ethanol 5 mg/mL, DMSO 1 mg/mL) facilitates preparation of calibration standards at concentrations relevant to the 0.91 µg/day supplement detection levels reported in clinical casework [1].

Aromatase‑Independent Anabolic Pharmacodynamics in Rodent Models

For researchers investigating skeletal muscle hypertrophy or bone remodeling in the absence of estrogen‑mediated confounding, methyl‑clostediol’s 4‑chloro‑imposed aromatase resistance provides a cleaner pharmacological tool compared to aromatizable prohormones such as 4‑androstenediol. The compound’s poor 5α‑reductase substrate behavior further reduces androgenic signal amplification, making it particularly suitable for female rodent models where virilization endpoints must be avoided. Researchers must account for the Schedule III regulatory requirements [1] when planning in‑vivo studies in US‑based facilities.

Forensic Toxicology Confirmation of Dietary Supplement Adulteration

Methyl‑clostediol analytical reference material (purity ≥98%) is indispensable for forensic laboratories tasked with confirming the presence of undeclared designer steroids in seized dietary supplements. The compound’s detection at levels of 0.91 µg/day and up to 250 µg/day in commercial products linked to hepatotoxicity cases [1] underscores the need for certified reference standards with documented solubility and stability characteristics to support quantitative confirmatory analysis in legal proceedings.

Comparative Prohormone Metabolism Studies Using Humanized Liver Models

The uPA+/+-SCID chimeric mouse model, validated for human‑relevant steroid metabolism [2], is the most clinically translatable pre‑clinical platform for comparing methyl‑clostediol metabolism directly against methylclostebol and methasterone. This model enables investigation of the partial conversion hypothesis—specifically, that the parent 3β,17β‑diol exerts direct pharmacological effects before 3β‑HSD oxidation . Such studies are critical for establishing urinary detection windows and for elucidating structure‑activity relationships within the 4‑chloro‑Δ⁴ prohormone series.

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